

physicochemical properties of methyl phosphonamidites

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Compound of Interest

Compound Name: 5'-DMTr-dA(Bz)-Methyl
phosphonamidite

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An In-depth Technical Guide to the Physicochemical Properties of Methyl Phosphonamidites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl phosphonamidites are critical building blocks in the synthesis of modified oligonucleotides, particularly for antisense and therapeutic applications. They are phosphoramidite monomers where a methyl group replaces one of the non-bridging oxygen atoms on the phosphorus center. This modification results in a methylphosphonate internucleotide linkage, which is uncharged and resistant to nuclease degradation.^{[1][2][3]} These properties can enhance the cellular uptake and in vivo stability of oligonucleotide-based drugs.^{[2][3]} This guide provides a comprehensive overview of the core physicochemical properties of the four standard deoxyribonucleoside methyl phosphonamidites (dA, dC, dG, dT), their synthesis, characterization, and handling.

Core Physicochemical Properties

The defining characteristic of methyl phosphonamidites is the P-methyl group, which renders the resulting internucleotide linkage neutral. This neutrality significantly impacts solubility and biological stability. The monomers themselves are sensitive to acid and moisture and require careful handling in anhydrous conditions.^{[4][5]}

Data Presentation: Physicochemical Properties

Quantitative physicochemical data for specific methyl phosphoramidite monomers is not widely published in consolidated form. The following tables summarize available data for the common nucleoside precursors and related phosphoramidite compounds to provide a reference point.

Table 1: Properties of Precursor Nucleosides (5'-O-DMT-Protected)

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Storage Condition
5'-DMTr-N ⁶ -benzoyl-deoxyadenosine	C ₄₁ H ₃₇ N ₅ O ₆	703.77	-	2-8°C
5'-DMTr-N ⁴ -acetyl-deoxycytidine	C ₃₂ H ₃₃ N ₃ O ₈	587.62	-	2-8°C
5'-DMTr-N ² -isobutyryl-deoxyguanosine	C ₃₅ H ₃₇ N ₅ O ₇	639.70	~150 (dec.)	2-8°C, Inert Atmosphere[6][7]
5'-DMTr-deoxythymidine	C ₃₁ H ₃₂ N ₂ O ₇	556.60	118-121	2-8°C

Table 2: Properties of Related Phosphoramidite Compounds

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Appearance
DMT-dA(bz) CE Phosphoramidite	C ₄₇ H ₅₂ N ₇ O ₇ P	857.9	-	-
N-Acetyl-5'-O-DMT-2'-O-methylcytidine CE Phosphoramidite	C ₄₂ H ₅₂ N ₅ O ₉ P	801.86	102 - 104	White to off-white powder[8][9]

Table 3: Solubility and Solution Stability

Methyl Phosphonamidite	Recommended Solvent	Concentration for Synthesis	Solution Stability
dA-Me Phosphonamidite	Anhydrous Acetonitrile[1]	~0.1 M[5]	-
Ac-dC-Me Phosphonamidite	Anhydrous Acetonitrile[1]	~0.1 M[5]	-
dG-Me Phosphonamidite	Anhydrous Tetrahydrofuran (THF) [1]	~0.1 M[5]	24 hours
dT-Me Phosphonamidite	Anhydrous Acetonitrile[1]	~0.1 M[5]	-

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of methyl phosphonamidites are crucial for their effective use.

Protocol 1: Oligonucleotide Synthesis using Methyl Phosphonamidites

This protocol outlines the key steps for incorporating methyl phosphonate linkages into oligonucleotides using a standard automated DNA synthesizer.

- Reagent Preparation:
 - Dissolve dA, Ac-dC, and dT methyl phosphonamidites in anhydrous acetonitrile to a concentration of 0.1 M.[1][5]
 - Dissolve dG methyl phosphonamidite in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.[1]

- Ensure all solvents contain less than 30 ppm water.[\[5\]](#) Use molecular sieves to dry solvents if necessary.[\[5\]](#)
- Use a low-water content oxidizer (e.g., 0.02 M Iodine in THF/Water/Pyridine).
- Use standard activators (e.g., Tetrazole or DCI), capping reagents, and deblocking agents.
- Automated Synthesis Cycle:
 - Program the DNA synthesizer to follow the standard phosphoramidite chemistry cycle.
 - Coupling Step: A reaction time of 5-6 minutes is recommended for methyl phosphoramidite coupling.[\[1\]](#)
 - Capping: Standard capping with acetic anhydride/lutidine/THF.
 - Oxidation: Oxidation of the phosphite triester to the phosphotriester using the low-water content iodine solution.
 - Deblocking: Removal of the 5'-DMTr group with trichloroacetic acid in dichloromethane.
- Cleavage and Deprotection:
 - Transfer the solid support from the synthesis column to a sealed vial.[\[1\]](#)
 - Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10) and let stand at room temperature for 30 minutes.[\[1\]](#)
 - Add 0.5 mL of ethylenediamine and let stand at room temperature for 6 hours to remove base protecting groups.[\[1\]](#) This two-step procedure is designed to minimize cleavage of the base-labile methyl phosphonate backbone.[\[1\]](#)
 - Wash the support with acetonitrile/water (1:1).[\[1\]](#)
- Purification:
 - Dilute the combined supernatant and washes with water.[\[1\]](#)
 - Neutralize the solution to pH 7 with 6M HCl in acetonitrile/water (1:9).[\[1\]](#)

- Desalt and purify the oligonucleotide using standard reversed-phase cartridge procedures.
[\[1\]](#)

Protocol 2: Characterization by ^{31}P NMR Spectroscopy

This protocol provides a general method for the quality control of methyl phosphoramidite monomers.

- Sample Preparation:
 - In a dry NMR tube under an inert atmosphere (e.g., Argon), dissolve 10-20 mg of the methyl phosphoramidite in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , or CD_3CN).
 - Use 85% H_3PO_4 in a sealed capillary as an external standard ($\delta = 0.00$ ppm).[\[10\]](#)
- Instrument Parameters:
 - Acquire a proton-decoupled ^{31}P NMR spectrum.
 - Set the spectral width to cover the expected chemical shift range (approx. -20 to 200 ppm).
 - The characteristic signal for the phosphorus (III) center of phosphoramidites typically appears in the 140-155 ppm region.[\[11\]](#)
- Data Analysis:
 - The presence of a signal or a pair of signals (for diastereomers) in the 140-155 ppm range confirms the phosphoramidite moiety.[\[11\]](#)
 - Signals in the 0-20 ppm range may indicate the presence of hydrolysis products (H-phosphonates or phosphates).[\[11\]](#)
 - Integrate the signals to quantify the purity of the phosphoramidite relative to its oxidation products.

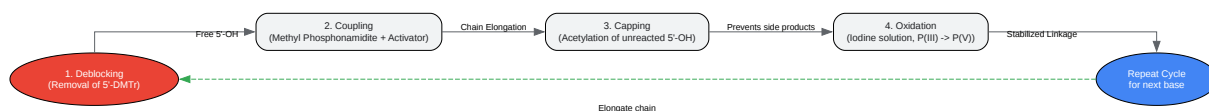
Protocol 3: Characterization by Mass Spectrometry

This protocol is for determining the molecular weight and purity of acid-labile methyl phosphonamidites.

- Sample Preparation:
 - Dissolve the methyl phosphonamidite sample in anhydrous acetonitrile to a concentration of approximately 1 mg/mL.[\[12\]](#)
 - To facilitate ionization and prevent degradation, add an alkali metal salt, such as lithium chloride (LiCl), to the solution to form adduct ions.[\[4\]](#)[\[13\]](#)
- Mass Spectrometry Method (ESI-MS):
 - Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
 - Perform electrospray ionization (ESI) in positive ion mode from a non-aqueous solvent system (e.g., acetonitrile).[\[4\]](#)
 - Set the mass range to scan for the expected molecular weight of the $[M+Li]^+$ or $[M+Na]^+$ adduct.[\[4\]](#)
 - Use low source fragmentation energies (declustering potential) to avoid in-source degradation of the acid-sensitive DMT group and phosphoramidite moiety.[\[4\]](#)
- Data Analysis:
 - Identify the peak corresponding to the calculated exact mass of the adduct ion (e.g., $[M+Li]^+$).
 - The high mass accuracy provided by HRMS can confirm the elemental composition.[\[14\]](#)
 - Analyze the spectrum for potential impurities or degradation products, such as the hydrolyzed phosphoramidite or the detritylated nucleoside.

Mandatory Visualizations

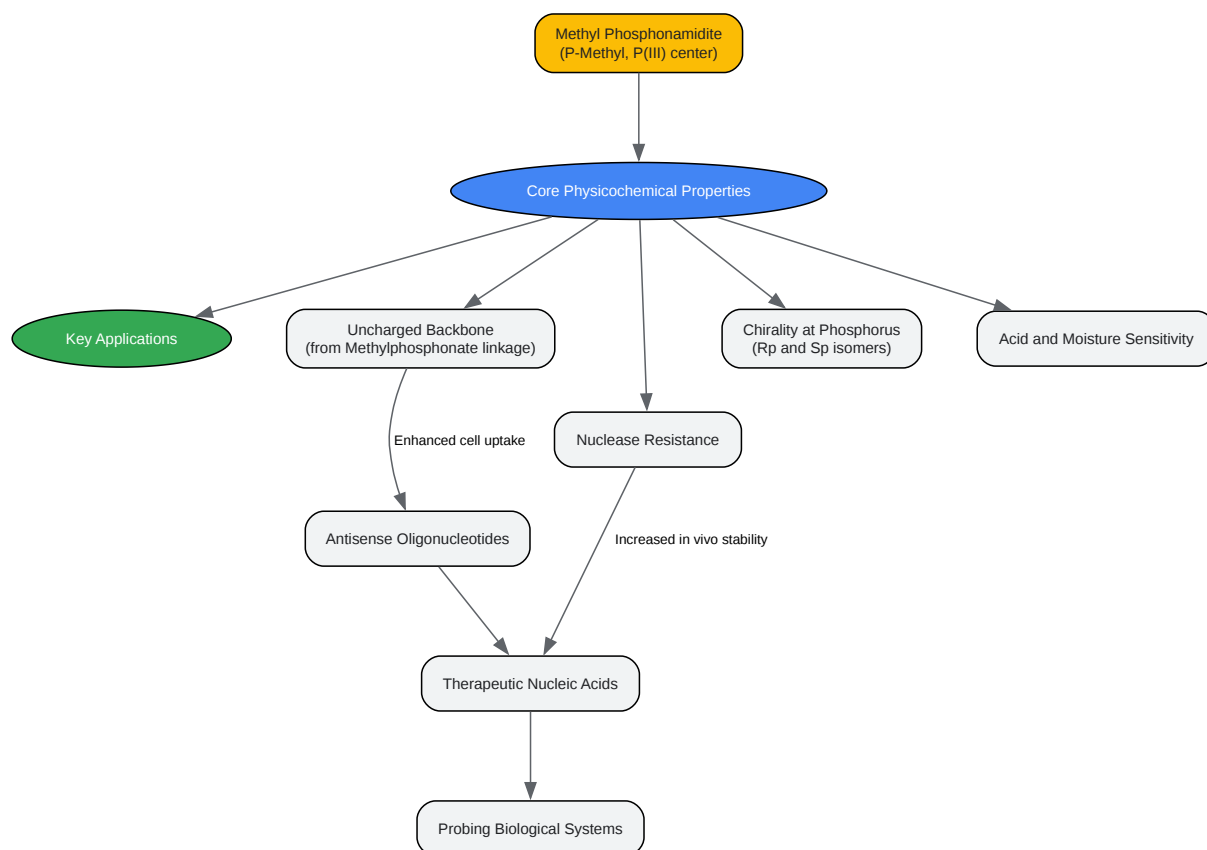
Oligonucleotide Synthesis Workflow



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Caption: Automated cycle for solid-phase synthesis of oligonucleotides using methyl phosphonamidites.

Logical Relationships of Methyl Phosphonamidites



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Caption: Key properties of methyl phosphonamidites and their relationship to major applications.

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